molecular formula C23H24ClN3O4S B11369689 Ethyl 2-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11369689
M. Wt: 474.0 g/mol
InChI Key: GOLIBPQQSOSVTB-UHFFFAOYSA-N
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Description

ETHYL 2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiophene core, which is a sulfur-containing bicyclic structure, and an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of ETHYL 2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Coupling Reactions: The final compound is obtained by coupling the benzothiophene core with the oxadiazole ring through an amide bond formation.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

ETHYL 2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where halogen atoms can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

ETHYL 2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

ETHYL 2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 2-{[(2E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: This compound has a similar benzothiophene core but differs in the substituents attached to the core.

    Indole Derivatives: These compounds also contain heterocyclic rings and are studied for their diverse biological activities.

    Oxadiazole Derivatives: These compounds share the oxadiazole ring and are known for their antimicrobial and anticancer properties.

The uniqueness of ETHYL 2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24ClN3O4S

Molecular Weight

474.0 g/mol

IUPAC Name

ethyl 2-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H24ClN3O4S/c1-2-30-23(29)20-16-6-3-4-7-17(16)32-22(20)25-18(28)8-5-9-19-26-21(27-31-19)14-10-12-15(24)13-11-14/h10-13H,2-9H2,1H3,(H,25,28)

InChI Key

GOLIBPQQSOSVTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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